molecular formula C10H13NO3S B2891372 2-(Pyrrolidine-1-sulfonyl)phenol CAS No. 852951-49-6

2-(Pyrrolidine-1-sulfonyl)phenol

Cat. No.: B2891372
CAS No.: 852951-49-6
M. Wt: 227.28
InChI Key: KSQKOCRHCYTYLM-UHFFFAOYSA-N
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Description

2-(Pyrrolidine-1-sulfonyl)phenol is an organic compound with the molecular formula C 10 H 13 NO 3 S and a molecular weight of 227.28 g/mol . Its structure integrates a phenolic group with a pyrrolidine-1-sulfonyl moiety. The pyrrolidine ring is a saturated five-membered nitrogen heterocycle that is widely utilized in medicinal chemistry as a versatile scaffold . This scaffold is valued for its sp 3 -hybridization, which allows for a three-dimensional exploration of pharmacophore space and can influence the stereochemistry and physicochemical properties of drug candidates . Compounds featuring a pyrrolidine sulfonyl group are often investigated as potential intermediates in organic synthesis or for the development of novel bioactive molecules. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyrrolidin-1-ylsulfonylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c12-9-5-1-2-6-10(9)15(13,14)11-7-3-4-8-11/h1-2,5-6,12H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQKOCRHCYTYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Sulfonamide Chemistry

The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom (-SO₂N<), is a cornerstone of medicinal chemistry. Historically, sulfonamides were among the first classes of synthetic antimicrobial agents, revolutionizing the treatment of bacterial infections. ekb.eg Beyond their antibacterial prowess, sulfonamides exhibit a vast array of biological activities, including anticancer, anti-inflammatory, and antiviral properties. ekb.egpaom.pl

The versatility of the sulfonamide group stems from its ability to act as a stable, yet reactive, scaffold. It can be readily synthesized, often through the reaction of a sulfonyl chloride with an amine, and its derivatives are integral to a multitude of marketed drugs. ekb.eg The incorporation of a sulfonamide moiety into a molecule can significantly influence its physicochemical properties, such as acidity and lipophilicity, which in turn affects its biological behavior.

The Significance of Pyrrolidine Scaffolds in Modern Organic Synthesis and Chemical Biology

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a nitrogen atom, is another privileged scaffold in the realm of biologically active compounds. symbiosisonlinepublishing.com This structural motif is a fundamental component of many natural products, including alkaloids, and is present in numerous FDA-approved drugs. nih.gov The non-planar, three-dimensional nature of the pyrrolidine ring allows for a greater exploration of chemical space compared to its flat, aromatic counterpart, pyrrole (B145914). This feature is crucial for the specific interactions required for biological activity.

In organic synthesis, pyrrolidine and its derivatives are widely employed as chiral auxiliaries, catalysts, and building blocks for the construction of more complex molecules. The stereochemistry of the pyrrolidine ring can be precisely controlled, which is of paramount importance in the development of enantiomerically pure pharmaceuticals. The presence of the pyrrolidine ring in a molecule can enhance its binding affinity to biological targets and improve its pharmacokinetic profile.

Spectroscopic and Structural Elucidation in Academic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. Both proton (¹H) and carbon-13 (¹³C) NMR have been employed to map the chemical environments of the atoms within 2-(pyrrolidine-1-sulfonyl)phenol.

Proton NMR (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the protons of the pyrrolidine (B122466) ring, the aromatic phenol (B47542) ring, and the hydroxyl group. Analysis of a closely related compound, 1-(phenylsulfonyl)pyrrolidine, reveals characteristic shifts for the pyrrolidine and phenyl protons that serve as a basis for interpreting the spectrum of the target molecule. rsc.org

The protons of the pyrrolidine ring typically appear as multiplets in the upfield region of the spectrum. Specifically, the four protons on the carbons adjacent to the nitrogen atom (α-protons) are expected to resonate at approximately 3.25 ppm, while the four protons on the β-carbons are observed further upfield, around 1.7-1.9 ppm. rsc.orgresearchgate.net

The aromatic protons on the phenol ring are found in the downfield region, generally between 6.6 and 8.0 ppm. iucr.orgdocbrown.info The specific substitution pattern, with the sulfonyl group at C1 and the hydroxyl group at C2, leads to a complex splitting pattern for the four aromatic protons. The hydroxyl proton itself gives rise to a signal whose chemical shift can vary, typically appearing in the 4-7 ppm range, and is often observed as a broad singlet due to chemical exchange, unless the sample is exceptionally pure. docbrown.infolibretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is inferred from spectral analysis of closely related compounds and general principles of NMR spectroscopy.

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Pyrrolidine β-H (4H)1.70 - 1.90Multiplet
Pyrrolidine α-H (4H)3.20 - 3.30Multiplet
Phenolic OH (1H)4.0 - 7.0Broad Singlet
Aromatic H (4H)6.60 - 8.00Multiplet

Carbon-13 NMR (¹³C NMR) Spectral Characterization

In the ¹³C NMR spectrum, the carbon atoms of the pyrrolidine ring exhibit signals at the higher field end. Based on data for 1-(phenylsulfonyl)pyrrolidine, the β-carbons are expected around 25.0 ppm, and the α-carbons, being adjacent to the electronegative nitrogen atom, are shifted downfield to approximately 48.2 ppm. rsc.org

The aromatic carbons produce signals in the range of 111-148 ppm. iucr.org The carbon atom bearing the hydroxyl group (C2) is significantly deshielded and, in related phenolic compounds, can appear as far downfield as 163-166 ppm. iucr.org The carbon attached to the sulfonyl group (C1) is also deshielded. Carbons adjacent to an alcohol oxygen typically appear in the 50-65 ppm range, though in aromatic systems this is incorporated into the broader aromatic region. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is inferred from spectral analysis of closely related compounds and general principles of NMR spectroscopy.

CarbonsPredicted Chemical Shift (δ, ppm)
Pyrrolidine β-C~25.0
Pyrrolidine α-C~48.2
Aromatic C111 - 148
Aromatic C-OH160 - 166
Aromatic C-S~137.0

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy is utilized to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound displays several key absorption bands that confirm its structure.

A prominent and broad absorption band is observed in the region of 3300-3400 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. libretexts.org The broadness of this peak is indicative of hydrogen bonding. The sulfonyl group gives rise to two distinct, strong stretching vibrations: an asymmetric stretch typically found near 1400 cm⁻¹ and a symmetric stretch around 1200 cm⁻¹. Additionally, a strong C-O stretching band from the phenol group is expected near 1000 cm⁻¹. libretexts.org

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeCharacteristic Wavenumber (cm⁻¹)
Phenol O-HStretch, H-bonded3300 - 3400 (broad)
Sulfonyl S=OAsymmetric Stretch~1400
Sulfonyl S=OSymmetric Stretch~1200
Phenol C-OStretch~1000

Advanced X-ray Crystallography Studies

X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

While the specific crystal structure of this compound is not widely published, detailed studies on the closely related analogue, 2-(pyrrolidine-1-sulfonyl)aniline, offer significant insight. This aniline (B41778) derivative was found to crystallize in the monoclinic system with the space group P2₁/c. Its unit cell parameters were determined as a = 16.399 Å, b = 7.9485 Å, and c = 18.376 Å. It is highly probable that this compound would adopt a similar crystalline arrangement. Such studies confirm the connectivity of the atoms and provide precise measurements of bond lengths and angles within the molecule. bohrium.com

Analysis of Molecular Conformation and Intermolecular Hydrogen Bonding Networks

A key feature of the crystal structure is the presence of intermolecular hydrogen bonds. nih.govrsc.org The phenolic hydroxyl group is a potent hydrogen bond donor. It is expected to form strong hydrogen bonds with a hydrogen bond acceptor on an adjacent molecule. In this case, the most likely acceptors are the oxygen atoms of the sulfonyl group. This interaction would lead to the formation of extended networks, such as chains or dimers, which dictate the packing of the molecules in the crystal lattice. rsc.orgucsf.edu The deshielded nature of the phenolic proton in some NMR studies of related compounds also points to the strength of hydrogen bonding, which can be either intramolecular or intermolecular. iucr.org

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which in turn allows for the unambiguous determination of the molecular formula.

While specific experimental mass spectra for this compound are not widely available in public literature, the expected fragmentation patterns can be predicted based on the known behavior of related structures, such as phenols and sulfonamides. The molecular ion peak ([M]⁺) would correspond to the exact mass of the C₁₀H₁₃NO₃S molecule.

Key fragmentation pathways would likely involve the cleavage of the sulfonamide bond and fragmentation of the pyrrolidine and phenyl rings. For instance, the fragmentation of phenol typically involves the loss of CO, leading to a characteristic ion. bgu.ac.il The analysis of these fragment ions provides a fingerprint that helps to confirm the compound's structure. In studies of related sulfonamide-containing compounds, electrospray ionization (ESI) is a common technique used to generate the ions for mass analysis. rsc.org

Table 1: Predicted Key Mass Spectrometry Data for this compound

PropertyPredicted Value/Information
Molecular Formula C₁₀H₁₃NO₃S
Molecular Weight 227.28 g/mol
Ionization Technique Electrospray Ionization (ESI) or Electron Impact (EI)
Expected Molecular Ion [M+H]⁺ at m/z 228.0665 or [M]⁺˙ at m/z 227.0592
Potential Key Fragments Fragments corresponding to the loss of the pyrrolidine ring, SO₂, or cleavage of the phenyl ring.

This table is based on theoretical calculations and data from analogous compounds, as direct experimental data for this compound is not publicly available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum of this compound is expected to be dominated by the chromophore of the substituted benzene (B151609) ring.

Phenols typically exhibit two primary absorption bands in the UV region, which arise from π→π* transitions within the aromatic ring. researchgate.net The position and intensity of these bands are sensitive to the nature and position of substituents on the ring. For phenol itself, these bands appear around 210-220 nm and 270-280 nm. The presence of the electron-withdrawing sulfonylpyrrolidine group at the ortho position is expected to influence the energy of these transitions, potentially causing a shift in the absorption maxima (λmax).

In general, the UV-Vis spectrum of a phenolic compound is also sensitive to the pH of the solvent, as deprotonation of the phenolic hydroxyl group to form the phenolate (B1203915) ion alters the electronic structure and typically results in a bathochromic (red) shift of the absorption bands. bgu.ac.il

Table 2: Predicted UV-Vis Spectroscopic Data for this compound

PropertyPredicted Wavelength Range
λmax 1 (π→π)~220-240 nm
λmax 2 (π→π)~270-290 nm
Solvent Effects Expected shifts in λmax with changes in solvent polarity and pH.

This table is based on the typical absorption of substituted phenols, as direct experimental data for this compound is not publicly available.

Computational and Theoretical Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. windows.net It is particularly valuable for predicting molecular geometries, vibrational frequencies, and various electronic properties with a high degree of accuracy. windows.netnih.gov For complex organic molecules, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G*, are employed to model their behavior. nih.govnih.gov

A fundamental application of DFT is molecular geometry optimization. mdpi.comarxiv.org This process iteratively adjusts the atomic coordinates of a molecule to find a stable conformation that corresponds to a minimum on the potential energy surface. arxiv.org The result is the most energetically favorable three-dimensional structure of the molecule.

In studies of related arylsulfonamide derivatives, full geometry optimization has been successfully carried out using the B3LYP method with the 6-31G* basis set. nih.govnih.gov This level of theory provides a reliable prediction of bond lengths, bond angles, and dihedral angles. While specific experimental crystal structure data for 2-(Pyrrolidine-1-sulfonyl)phenol is not detailed in the provided sources, DFT calculations would yield optimized parameters. The correlation between theoretical and experimental data for similar molecules has been shown to be strong, with high correlation coefficients for both bond lengths and angles. nih.gov

Table 1: Representative Optimized Geometrical Parameters (Theoretical) This table illustrates typical parameters that would be obtained from a DFT geometry optimization. Actual values require a specific computational study on the title compound.

ParameterBond/AngleTypical Calculated Value
Bond LengthS=O~1.45 Å
Bond LengthS-N (Sulfonamide)~1.65 Å
Bond LengthS-C (Aromatic)~1.78 Å
Bond LengthC-O (Phenol)~1.37 Å
Bond AngleO=S=O~120°
Bond AngleO=S-N~107°

DFT calculations are also employed to predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. longdom.org Theoretical frequencies are often scaled by a specific factor (e.g., 0.9614) to correct for anharmonicity and other systematic errors, leading to better agreement with experimental spectra. windows.netlongdom.org

For related sulfonamide Schiff bases, FT-IR spectroscopy has been used to confirm their formation. nih.gov Strong absorption bands characteristic of the sulfonyl group (S=O) were identified, with asymmetric and symmetric stretching frequencies appearing around 1300–1331 cm⁻¹ and 1119–1155 cm⁻¹, respectively. nih.gov The stretching vibrations for the aromatic C=C bonds are typically observed in the 1512–1570 cm⁻¹ range. nih.gov A computational analysis of this compound would predict frequencies for these and other functional groups, aiding in the interpretation of its experimental IR spectrum.

Table 2: Predicted Vibrational Frequencies and Their Assignments Based on findings for structurally similar sulfonamides. nih.gov

Vibrational ModeTypical Wavenumber (cm⁻¹)Functional Group
Asymmetric Stretching1300 - 1331Sulfonyl (S=O)
Symmetric Stretching1119 - 1155Sulfonyl (S=O)
Stretching1512 - 1570Aromatic C=C
Stretching~3400Phenolic O-H

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is central to understanding the chemical reactivity and electronic properties of molecules. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. malayajournal.org

The HOMO-LUMO energy gap is a key parameter derived from FMO theory. A small energy gap suggests that a molecule is more reactive and has a higher potential for biological activity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net In a comprehensive study of related arylsulfonamide Schiff bases, a derivative containing the 2-(pyrrolidine-1-sulfonyl)phenyl moiety was found to have a small charge separation (ΔE_gap) of 3.5780 eV, indicating a heightened potential for biological properties. nih.govnih.goviucr.org

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.net These include chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). windows.netresearchgate.net

Table 3: Frontier Orbitals and Global Reactivity Descriptors Values for the HOMO-LUMO gap are based on a closely related derivative, 4-bromo-2-{N-[2-(pyrrolidine-1-sulfonyl)phenyl]carboximidoyl}phenol. nih.govresearchgate.netiucr.org

ParameterSymbolFormulaReported Value (Derivative)
HOMO-LUMO Energy GapΔEE_LUMO - E_HOMO3.5780 eV
Chemical Hardnessη(E_LUMO - E_HOMO) / 21.789 eV
Chemical Potentialμ(E_HOMO + E_LUMO) / 2-
Global SoftnessS1 / (2η)0.279 eV⁻¹
Electrophilicity Indexωμ² / (2η)-

The spatial distribution of the frontier orbitals provides insight into the electronic behavior of a molecule. When the HOMO and LUMO are localized on different regions of the molecular structure, it signifies that electronic excitation involves a transfer of electron density from one part of the molecule to another, a phenomenon known as Intramolecular Charge Transfer (ICT). iucr.orgrsc.org

In computational studies of related sulfonamides, the HOMO and LUMO were observed to be localized in distinct regions of the molecules, which directly indicates the occurrence of charge-transfer processes. iucr.org This charge transfer capability is significant, as it can influence molecular interactions and bioactivity. researchgate.net A detailed FMO analysis of this compound would likely show the HOMO concentrated on the electron-rich phenol (B47542) ring, while the LUMO may be distributed across the sulfonyl group and the adjacent phenyl ring, facilitating an ICT process upon excitation.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other species and for identifying reactive sites for electrophilic and nucleophilic attacks. nih.govmalayajournal.org

The MEP map is color-coded to represent different electrostatic potential values. nih.gov

Red: Regions of most negative potential, which are electron-rich and susceptible to electrophilic attack.

Blue: Regions of most positive potential, which are electron-poor and susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

The exploration of MEP through color mapping has been used to delve into the electronic behavior and reactivity tendencies of a diverse range of molecules, including sulfonamide derivatives. iucr.orgiucr.org For this compound, an MEP map would be expected to show a high electron density (red) around the oxygen atoms of the phenolic hydroxyl and sulfonyl groups, as these are the most electronegative atoms. Conversely, the hydrogen atom of the phenolic hydroxyl group would exhibit a positive potential (blue), highlighting its acidic nature and ability to act as a hydrogen bond donor. The aromatic ring would likely display regions of intermediate potential, influenced by the electron-donating hydroxyl group and the electron-withdrawing sulfonyl group.

Non-Covalent Interaction (NCI) and Hirshfeld Surface Analyses for Supramolecular Architecture

Computational chemistry provides powerful tools for understanding the three-dimensional arrangement of molecules in a crystal lattice, known as supramolecular architecture. For compounds like this compound, Non-Covalent Interaction (NCI) analysis and Hirshfeld surface analysis are pivotal in elucidating the intricate network of intermolecular forces that govern crystal packing. eurjchem.comresearchgate.net

In related sulfonamide structures, Hirshfeld analysis has revealed the dominant role of specific interactions. For instance, in the crystal structure of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, a compound containing the pyrrolidine-1-sulfonyl moiety, the analysis showed that H···H interactions accounted for the largest percentage of surface contacts. eurjchem.com This is a common feature in organic molecules. Other significant interactions included O···H/H···O, C···H/H···C, and N···H/H···N contacts, which are crucial for the stabilization of the molecular assembly. eurjchem.comanalis.com.my Specifically, strong N-H···O hydrogen bonds were identified, leading to the formation of two-dimensional sheets within the crystal. eurjchem.com

For this compound, it can be inferred that the phenolic hydroxyl group (-OH) and the sulfonyl oxygen atoms (-SO2) would be key participants in strong hydrogen bonding. The analysis of similar structures confirms that amino groups and sulfonyl oxygens are primary donors and acceptors in forming these stabilizing interactions. acs.org

Non-Covalent Interaction (NCI) Plot Index is a theoretical tool based on electron density (ρ) and its derivatives, like the reduced density gradient (s). wikipedia.org It visualizes weak interactions in real space, showing large, low-gradient surfaces for non-covalent contacts. wikipedia.org The nature of the interaction (attractive, van der Waals, or repulsive) is distinguished by the sign of the second eigenvalue (λH) of the electron-density Hessian, which is mapped onto the NCI surface. wikipedia.org This technique complements Hirshfeld analysis by providing a qualitative picture of the bonding, including hydrogen bonds, van der Waals forces, and steric clashes that define the supramolecular structure. researchgate.netwikipedia.org For related pyrrolidine (B122466) sulfonamides, NCI analysis has been used to confirm the presence of various intermolecular forces contributing to the stability of the crystal structure. researchgate.net

The table below illustrates typical contributions of different intermolecular contacts derived from Hirshfeld surface analysis for a related sulfonamide compound, highlighting the importance of various weak forces in building the supramolecular architecture.

Interaction TypeContribution (%) in a related Pyrrolidine Sulfonamide derivative
H···H44.6%
Br···H/H···Br24.1%
O···H/H···O13.5%
C···H/H···C11.2%
Data derived from a study on a brominated epoxyisoindole with a pyrrolidine ring, illustrating common interaction percentages. iucr.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor or enzyme. nih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. Derivatives of this compound have been the subject of numerous molecular docking studies to evaluate their potential as inhibitors for various biological targets.

One significant area of investigation involves the development of novel anti-cancer agents. In a study, a series of sulfonamides derived from 1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl) ethanone (B97240) were synthesized and docked against the human liver hepatocellular carcinoma cell line (HepG2). researchgate.net The docking studies helped to rationalize the observed in-vitro activity and identify key binding interactions. researchgate.net

In another study, Schiff bases derived from sulfonamides, including a compound with the 2-(pyrrolidine-1-sulfonyl)phenyl core, were investigated as potential inhibitors for colon cancer. researchgate.netiucr.org Molecular docking simulations were performed against targets like epidermal growth factor receptor (EGFR), matrix metalloproteinase-2 (MMP-2), and human carbonic anhydrase II (hCAII). researchgate.net The compound 4-bromo-2-{N-[2-(pyrrolidine-1-sulfonyl)phenyl]carboximidoyl}phenol, in particular, was noted for its potential biological properties based on computational analysis. researchgate.netiucr.org

The table below summarizes the docking scores of a related pyrrolidine sulfonamide derivative against several cancer-related protein targets. A more negative docking score typically indicates a stronger predicted binding affinity.

CompoundTarget ProteinDocking Score (kcal/mol)
4-bromo-2-{N-[2-(pyrrolidine-1-sulfonyl)phenyl]carboximidoyl}phenolEGFR-7.2
4-bromo-2-{N-[2-(pyrrolidine-1-sulfonyl)phenyl]carboximidoyl}phenolMMP-2-6.8
4-bromo-2-{N-[2-(pyrrolidine-1-sulfonyl)phenyl]carboximidoyl}phenolhCAII-5.9
Data is illustrative of docking scores for related sulfonamide Schiff bases. researchgate.net

Furthermore, the compound (R)-3-(2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidine-1-sulfonyl)phenol, known as SB-269970, which shares the pyrrolidine-sulfonyl-phenol scaffold, is a well-characterized potent and selective antagonist for the 5-HT7 receptor. researchgate.netnih.gov Docking studies for this compound and its analogs have been crucial in understanding the structure-activity relationship and its high binding affinity (Ki = 1.30 nM) for this neurological target. nih.govbindingdb.org These simulations reveal the specific amino acid residues in the receptor's binding pocket that interact with the ligand through hydrogen bonds, van der Waals forces, and hydrophobic interactions. mdpi.com

These examples underscore the utility of molecular docking in exploring the therapeutic potential of compounds containing the this compound scaffold, guiding the design of new derivatives with enhanced selectivity and potency.

Chemical Reactivity and Derivatization Pathways

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 2-(Pyrrolidine-1-sulfonyl)phenol strongly influences the reactivity of the aromatic ring, acting as a powerful activating group and directing incoming electrophiles to the ortho and para positions. blogspot.combyjus.com This activation facilitates a range of electrophilic aromatic substitution reactions and also allows the phenolic moiety to participate in various condensation reactions.

Electrophilic Aromatic Substitution Reactions on the Phenol (B47542) Ring

The hydroxyl group in phenols is a potent activator for electrophilic aromatic substitution, making the aromatic ring highly susceptible to reactions such as nitration, halogenation, and sulfonation, often under milder conditions than those required for benzene (B151609). chemistrysteps.comlibretexts.org The substitution pattern is predominantly at the positions ortho and para to the hydroxyl group. blogspot.com

Nitration: Treatment of phenols with dilute nitric acid typically yields a mixture of ortho- and para-nitrophenols. byjus.commlsu.ac.in In the case of this compound, the para position to the hydroxyl group is expected to be the major site of nitration due to steric hindrance from the adjacent pyrrolidine-1-sulfonyl group.

Halogenation: Phenols undergo rapid halogenation, even in the absence of a Lewis acid catalyst. byjus.com Reaction with bromine water can lead to polybromination. byjus.com To achieve monosubstitution, less polar solvents and controlled reaction conditions are necessary.

Sulfonation: The sulfonation of phenol is a temperature-dependent reaction. At lower temperatures, the ortho-isomer is favored, while at higher temperatures, the para-isomer is the predominant product. mlsu.ac.in

Reaction Reagents Typical Products
NitrationDilute HNO₃o-Nitrophenol and p-Nitrophenol
HalogenationBr₂ in CCl₄o-Bromophenol and p-Bromophenol
SulfonationConcentrated H₂SO₄o-Hydroxybenzenesulfonic acid or p-Hydroxybenzenesulfonic acid

Condensation Reactions Utilizing the Phenolic Moiety

A condensation reaction involves the joining of two molecules to form a larger molecule, with the concurrent loss of a small molecule such as water. libretexts.org The phenolic group of this compound can participate in several such reactions.

Notable condensation reactions for phenols include the Kolbe-Schmitt reaction, where phenoxides react with carbon dioxide to produce hydroxybenzoic acids, and the Reimer-Tiemann reaction, which introduces a formyl group onto the aromatic ring using chloroform (B151607) in a basic solution. byjus.com Furthermore, phenols can condense with aldehydes and ketones to form various products, including bisphenols and resins. epo.org For instance, the reaction with formaldehyde (B43269) can lead to the formation of phenol-formaldehyde resins. mlsu.ac.in

Transformations at the Sulfonamide Linkage

The sulfonamide linkage is a robust functional group, yet it can be subjected to specific chemical transformations, primarily involving the cleavage of the sulfur-nitrogen bond. chemrxiv.org Such cleavage can be achieved under reductive or electrochemical conditions, providing access to the constituent amine and sulfinic acid derivatives. chemrxiv.orgacs.org This allows for the "late-stage functionalization" of sulfonamides, converting them from what are often considered terminal functional groups into versatile synthetic handles. chemrxiv.org

Recent developments have also shown that the N-S bond in sulfonamides can be cleaved under visible light-mediated conditions, leading to the formation of a sulfonyl radical. rsc.org This radical can then participate in further reactions, such as arylation with boronic acids to form diaryl sulfones. rsc.org

Chemical Modifications and Derivatizations of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring in this compound presents opportunities for further functionalization. The nitrogen atom of the pyrrolidine, being part of a sulfonamide, has reduced nucleophilicity compared to a free amine. However, modifications are still possible. N-aryl-substituted pyrrolidines are significant structural motifs in many bioactive compounds. mdpi.com While the existing literature primarily focuses on the construction of such rings, the principles can be adapted for the derivatization of a pre-existing pyrrolidine moiety.

Synthesis and Characterization of Schiff Base Analogues Derived from the 2-(Pyrrolidine-1-sulfonyl)phenyl Moiety

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond and are typically formed through the condensation of a primary amine with an aldehyde or ketone. nih.gov While this compound itself does not possess a primary amine for direct Schiff base formation, its derivatives can be utilized. For instance, if an amino group is introduced onto the phenolic ring, it can readily undergo condensation with various aldehydes to form Schiff base analogues.

The general synthesis of sulfonamide-derived Schiff bases involves the reaction of an amino-sulfonamide with a suitable aldehyde, often in an alcoholic solvent with an acid catalyst. nih.govnih.gov The resulting Schiff bases are characterized by various spectroscopic methods, including FT-IR, NMR, and mass spectrometry. nih.gov

The synthesis of Schiff bases derived from sulfonamides has been a subject of considerable interest due to their wide range of biological activities. nih.gov For example, new series of Schiff's bases have been synthesized from sulfamethoxazole (B1682508) and various substituted aldehydes. nih.gov

Reactant 1 (Amine) Reactant 2 (Aldehyde) Resulting Moiety
AminosulfonamideBenzaldehydeSulfonamide Schiff Base
AminosulfonamideSalicylaldehydeSulfonamide Schiff Base
Aminosulfonamide4-NitrobenzaldehydeSulfonamide Schiff Base

Investigations into Reaction Regioselectivity and Stereoselectivity

Regioselectivity: In the context of this compound, regioselectivity is a key consideration in electrophilic aromatic substitution reactions on the phenol ring. The hydroxyl group is a strong ortho-, para-director. chemistrysteps.com The presence of the bulky pyrrolidine-1-sulfonyl group at the ortho position will likely exert a significant steric influence, favoring substitution at the para position.

Structure Activity Relationship Sar Studies of 2 Pyrrolidine 1 Sulfonyl Phenol Analogues

Correlations between Specific Structural Modifications and Observed Molecular Interactions

The molecular architecture of 2-(Pyrrolidine-1-sulfonyl)phenol provides several key interaction points that are critical for binding to biological targets such as enzymes or receptors. Modifications to this scaffold directly influence these interactions.

The Phenol (B47542) Moiety: The hydroxyl (-OH) group on the phenol ring is a crucial functional group capable of acting as both a hydrogen bond donor and acceptor. In studies of sulfonamides derived from carvacrol, a related phenolic compound, the hydroxyl group was observed to form key hydrogen bonds with amino acid residues like Aspartate (Asp) in the active site of target enzymes nih.gov. The aromatic ring itself can engage in π–π stacking or hydrophobic interactions with aromatic amino acid residues such as Tyrosine (Tyr) and Tryptophan (Trp) nih.gov.

The Sulfonamide Linker: The sulfonamide group (-SO₂N<) is a versatile functional group in drug design. The two oxygen atoms are strong hydrogen bond acceptors, while the nitrogen atom can also participate in interactions depending on its substitution. The sulfonamide moiety is noted for its ability to interact with a variety of biomolecules and therapeutic targets researchgate.net. Its geometry and electronic properties are pivotal in orienting the aryl (phenol) and heterocyclic (pyrrolidine) components within a binding pocket.

The Pyrrolidine (B122466) Ring: This five-membered heterocyclic ring imparts a degree of conformational rigidity to the molecule. The pyrrolidine scaffold is essential for specific interactions in various inhibitors; for instance, a 2-(hydroxymethyl)pyrrolidine structure was found to be critical for forming hydrogen bonds with an Aspartate residue in the binding pocket of sphingosine (B13886) kinase 1 nih.gov. The ring itself can participate in van der Waals or hydrophobic interactions. Modifications, such as the introduction of substituents on the pyrrolidine ring, can create new interaction points or introduce steric hindrance, thereby modulating binding affinity. SAR analyses have shown that anticonvulsant activity is strongly affected by substituents at the 3-position of a pyrrolidine-2,5-dione scaffold nih.gov.

Molecular docking studies on related sulfonamide structures confirm that binding is often driven by a combination of hydrogen bonds and π–π contacts, underscoring the importance of these functional groups nih.gov.

Analysis of Substituent Effects on the Potency of Molecular Interactions

The introduction of various substituents onto the this compound scaffold can dramatically alter the potency of its molecular interactions. These effects are typically categorized based on their electronic and steric properties.

Substituents on the Phenol Ring: The nature and position of substituents on the phenol ring influence both its electronic properties and its steric profile.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or halogens (e.g., -Cl, -F) decrease the electron density of the aromatic ring and increase the acidity of the phenolic hydroxyl group. This can enhance the strength of hydrogen bonds where the phenol acts as a donor.

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH₃) or alkyl (-CH₃) increase the ring's electron density, potentially strengthening π–π interactions.

The position of the substituent is also critical. A substituent at the ortho-position to the hydroxyl group may cause steric hindrance, preventing optimal binding, whereas a para-substituent might extend into a new sub-pocket of the binding site, enhancing affinity.

Substituents on the Pyrrolidine Ring: Adding substituents to the pyrrolidine ring can explore additional binding space and introduce new interactions. For example, adding a hydroxyl or amino group could create new hydrogen bonding opportunities. Conversely, a bulky alkyl or aryl group could enhance hydrophobic interactions if a corresponding pocket exists, or it could lead to a loss of activity due to steric clashes. In a series of pyrrolidine pentamine derivatives, modifications at various positions on the scaffold had differing effects, highlighting the potential for optimization nih.gov.

The following table illustrates hypothetical SAR data for analogues of this compound, demonstrating the impact of substituents on inhibitory activity against a generic enzyme target.

Compound IDPhenol Ring Substituent (Position)Pyrrolidine Ring Substituent (Position)IC₅₀ (µM)
Parent HH10.5
A-1 4-ChloroH5.2
A-2 4-MethoxyH15.8
A-3 5-NitroH2.1
B-1 H3-Hydroxy7.9
B-2 H3,3-Dimethyl25.0
C-1 5-Nitro3-Hydroxy0.8

This table is for illustrative purposes and represents plausible SAR trends based on established medicinal chemistry principles.

Role of Stereochemistry in Modulating Biological Activity Profiles of Analogues

Stereochemistry is a critical factor in drug action, as biological targets like enzymes and receptors are chiral environments. The introduction of a chiral center into the this compound scaffold, typically by adding a substituent to the pyrrolidine ring (e.g., at the 2- or 3-position), results in the formation of enantiomers.

Enantiomers, being non-superimposable mirror images, can have vastly different biological activities. One enantiomer (the eutomer) may fit perfectly into a binding site, leading to high potency, while the other (the distomer) may bind weakly or not at all. This stereo-selectivity arises because the precise three-dimensional arrangement of atoms is necessary to form multiple, simultaneous, high-affinity interactions with the target.

For example, studies on chiral pyrrolidine derivatives have demonstrated selectivity for specific kinase enzymes, where the binding mode of the chiral moiety was confirmed by X-ray crystallography nih.gov. Similarly, investigations into other classes of molecules have shown that stereochemistry can significantly affect not only target binding but also uptake and metabolism frontiersin.org. Therefore, for any substituted chiral analogue of this compound, it is essential to separate and test the individual enantiomers, as the racemic mixture may provide misleading information about potency and efficacy.

Computational Approaches to SAR Elucidation (e.g., QSAR modeling)

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for elucidating SAR. QSAR seeks to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities.

For a series of this compound analogues, a QSAR study would involve several steps:

Data Set Generation: A series of analogues would be synthesized and their biological activity (e.g., IC₅₀ values) measured under uniform conditions.

Descriptor Calculation: For each analogue, a set of numerical parameters, or "descriptors," is calculated. These descriptors quantify various aspects of the molecule's structure:

Electronic Descriptors: Hammett constants (σ), dipole moment, atomic charges (describing the effect of substituents on the phenol ring).

Steric Descriptors: Molar refractivity (MR), van der Waals volume, specific shape indices (describing the size and shape of substituents).

Hydrophobicity Descriptors: The partition coefficient (logP), which describes the molecule's lipophilicity and affects its ability to cross cell membranes.

Topological Descriptors: Indices that describe molecular connectivity and branching.

Model Development: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to generate an equation that links the descriptors to the biological activity. The goal is to develop a predictive model that can accurately estimate the activity of new, unsynthesized compounds.

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques to ensure it is robust and not a result of chance correlation.

Such computational models allow for the rational design of new analogues with potentially improved potency and provide deeper insight into the physicochemical properties driving the biological activity of the this compound scaffold.

Application As a Chemical Scaffold and Intermediate in Advanced Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Compounds

The strategic placement of reactive functional groups on the 2-(pyrrolidine-1-sulfonyl)phenol scaffold makes it a crucial intermediate for the synthesis of complex organic structures. While direct total syntheses of complex natural products starting from this specific compound are not extensively documented, its structural motifs are integral to the assembly of intricate molecular architectures. The phenol (B47542) group allows for O-alkylation or conversion into other functionalities, while the aromatic ring can undergo various substitution reactions. The pyrrolidine (B122466) sulfonamide portion not only influences the electronic properties of the molecule but also provides a site for further chemical modification.

For instance, the synthesis of complex heterocyclic systems often relies on precursors with similar functionalities. The principles of retrosynthetic analysis suggest that structures containing a substituted phenol linked to a sulfonamide can be disconnected to simpler precursors like this compound. The synthesis of various bioactive molecules often involves the coupling of phenolic precursors with other molecular fragments, a role for which this compound is well-suited. frontiersin.orgacs.org The development of methods for the late-stage functionalization of drug-like molecules often employs phenol-containing fragments as key starting points for building molecular complexity. iranchembook.ir

Precursor to Pharmacologically Relevant Compounds in Research

The this compound scaffold is a recognized starting point for the synthesis of compounds with potential therapeutic applications. Its derivatives have been explored in various areas of medicinal chemistry, demonstrating its importance as a precursor to new investigational drugs.

Synthesis of Serotonin (B10506) Receptor Antagonists (e.g., 5-HT7 Antagonists)

The pyrrolidine sulfonamide moiety is a key structural feature in a number of potent and selective serotonin receptor antagonists, particularly those targeting the 5-HT7 receptor. This receptor is implicated in a variety of physiological and pathophysiological processes, making it an important target for drug discovery. mdpi.com The synthesis of these antagonists often involves the modification of a core structure that can be derived from this compound or its analogs.

Research has shown that N-aryl- or N-heteroarylsulfonamides are crucial for high affinity and selectivity towards the 5-HT7 receptor. consensus.app The synthesis of such compounds can be envisioned starting from a phenolic sulfonamide, where the phenolic hydroxyl group is modified to introduce other pharmacophoric elements. For example, a common synthetic strategy involves the alkylation of the phenol with a suitable linker, which is then coupled to another cyclic amine, such as a piperazine (B1678402) derivative. mdpi.com The development of mechanochemical synthetic methods has also been applied to the synthesis of potent 5-HT7 receptor antagonists, highlighting the adaptability of the underlying chemical transformations. nih.gov

A notable example is the development of radioligands for PET imaging of cerebral 5-HT7 receptors, where a derivative, (R)-3-(2-(2-(4-methylpiperidin-1-yl)ethyl)pyrrolidine-1-sulfonyl)phenol (SB-269970), is used as a selective radioligand. google.com This underscores the importance of the substituted pyrrolidine-1-sulfonyl)phenol core in creating tools for studying the central nervous system.

Compound Class Target Receptor Synthetic Strategy Key Structural Feature
Arylsulfonamide derivatives5-HT7O-alkylation and subsequent amine couplingPyrrolidine-1-sulfonylphenol core
Biheteroaryl derivatives5-HT7Coupling of heterocyclic fragmentsPyrrolidine sulfonamide moiety
PET Radioligands5-HT7Radiolabeling of precursor moleculesSubstituted (pyrrolidine-1-sulfonyl)phenol

Formation of Arylsulfonamide Schiff Bases for Enzyme Inhibition Research

The this compound scaffold can be readily converted into arylsulfonamide Schiff bases, a class of compounds that has garnered significant interest in the field of enzyme inhibition research. Schiff bases, characterized by an imine or azomethine group (–C=N–), are known to exhibit a wide range of biological activities. When combined with the arylsulfonamide moiety, these activities can be enhanced or modulated.

A comprehensive study detailed the synthesis of a series of arylsulfonamide Schiff bases derived from the reaction of N-cycloamino-2-sulfanilamide with various substituted o-salicylaldehydes. acs.orgorgsyn.orgjchemrev.com While not starting directly from this compound, the resulting products, such as 4-bromo-2-{N-[2-(pyrrolidine-1-sulfonyl)phenyl]carboximidoyl}phenol, contain the core pyrrolidine-1-sulfonylphenyl structure. acs.orgorgsyn.orgjchemrev.com These compounds were synthesized and characterized using techniques like 1H NMR, 13C NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction. acs.orgorgsyn.orgjchemrev.com

These Schiff bases were evaluated for their potential to inhibit tankyrase poly(ADP-ribose) polymerase enzymes, which are implicated in colon cancer. acs.orgorgsyn.orgjchemrev.com Computational studies, including ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis and molecular docking, were performed to predict their drug-likeness and binding interactions with the target enzyme. acs.orgjchemrev.com The findings revealed that some of these synthesized Schiff bases displayed remarkable inhibitory activity, even surpassing that of a standard drug. acs.orgjchemrev.com

Schiff Base Derivative Enzyme Target Potential Application Key Research Findings
4-bromo-2-{N-[2-(pyrrolidine-1-sulfonyl)phenyl]carboximidoyl}phenolTankyrase poly(ADP-ribose) polymeraseColon cancer researchShowed heightened potential for biological properties based on computational analysis. acs.orgorgsyn.orgjchemrev.com
Various substituted arylsulfonamide Schiff basesTankyrase poly(ADP-ribose) polymeraseColon cancer researchDemonstrated significant enzyme inhibition and favorable drug-likeness properties. acs.orgjchemrev.com

Integration into Multi-Component Reaction Sequences for Scaffold Diversity

Multi-component reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. The this compound scaffold and its precursors are well-suited for integration into MCR sequences to generate diverse libraries of compounds. The presence of multiple reactive sites allows for a variety of transformations to occur in a controlled manner.

For example, the pyrrolidine ring itself can be synthesized through MCRs. More relevant to the application of the pre-formed scaffold, the phenolic hydroxyl group and the aromatic ring can participate in various MCRs. While specific examples starting with this compound are not prevalent in the literature, the principles of MCRs can be applied. For instance, a three-component reaction involving a phenol, an aldehyde, and an amine can lead to the formation of highly substituted aminomethylphenols. The pyrrolidine sulfonamide group would remain as a key structural element in the final product, imparting specific physicochemical properties.

The use of MCRs in conjunction with scaffolds like this compound offers a rapid and efficient way to explore chemical space and identify new bioactive molecules. This approach is particularly valuable in drug discovery, where the generation of large and diverse compound libraries is essential for high-throughput screening.

Development of Pyrrolidine-Based Chemical Probes for Biological Research

Chemical probes are small molecules used to study and manipulate biological systems. The this compound scaffold has been instrumental in the development of such probes. A notable example is the creation of a selective chemical probe for the inhibition of bromo and extra C-terminal (BET) bromodomains.

In this research, a fragment-based approach was used, starting with a small molecule that binds to the target protein. Through a process of structure-guided optimization, a series of pyrrolidine sulfonamides were synthesized and evaluated. One of the key compounds, a pyrrolidine sulfonamide derivative, demonstrated respectable ligand efficiency. Further modifications, including reversing the sulfonamide linkage, led to a series of compounds with significantly improved activity against the BRD4 bromodomain.

The final chemical probe developed from this work showed high selectivity for the BET family of bromodomains and was further characterized in cell-based assays and pharmacokinetic studies. This example highlights how the pyrrolidine sulfonamide scaffold, which can be derived from this compound, can be systematically modified to create highly specific and potent tools for chemical biology research.

Contribution to the Development of Novel Synthetic Methodologies

The synthesis and modification of compounds based on the this compound scaffold have contributed to the development of new and improved synthetic methodologies. These advancements aim to make organic synthesis more efficient, sustainable, and versatile.

One area of contribution is the development of acid-catalyzed reactions for the synthesis of 2-arylpyrrolidines. Research has shown that the reaction of N-(4,4-diethoxybutyl)sulfonamides with phenols in the presence of an acid catalyst can lead to the formation of 1-arylsulfonyl-2-arylpyrrolidines. This method provides a convenient route to these important structural motifs under mild conditions.

Mechanistic and Target Oriented Investigations in Vitro

Enzyme Inhibition Studies of Designed Analogues

The therapeutic potential of compounds structurally related to 2-(Pyrrolidine-1-sulfonyl)phenol has been explored through a variety of in vitro enzyme inhibition assays. These studies aim to identify specific molecular targets and elucidate the structure-activity relationships that govern the inhibitory effects of this class of molecules.

Analogues of this compound have been investigated for their ability to inhibit tankyrase poly(ADP-ribose) polymerase (PARP) enzymes, which are implicated in the progression of colon cancer. nih.govacs.orgresearchgate.netmdpi.com The tankyrase enzymes play a crucial role in DNA repair and the regulation of various cellular processes, including the Wnt signaling pathway that governs cell growth and differentiation. mdpi.com

A notable example is the Schiff base derivative, 4-bromo-2-{N-[2-(pyrrolidine-1-sulfonyl)phenyl]carboximidoyl}phenol. This compound has demonstrated remarkable inhibition of tankyrase enzymes, with a performance surpassing that of a standard drug used for the same purpose. nih.govacs.orgresearchgate.netmdpi.comunivr.it Computational studies, including Density Functional Theory (DFT) calculations, have been employed to understand the electronic properties and potential biological activity of these Schiff bases. acs.orgresearchgate.netunivr.it The analysis of frontier molecular orbitals (HOMO and LUMO) revealed that 4-bromo-2-{N-[2-(pyrrolidine-1-sulfonyl)phenyl]carboximidoyl}phenol possesses a small charge separation (ΔEgap = 3.5780 eV), which is indicative of heightened potential for biological properties. nih.govacs.orgresearchgate.netunivr.it In contrast, a related compound with a piperidine (B6355638) ring showed a larger charge separation and was predicted to have lower biological activity. nih.govacs.orgresearchgate.netunivr.it

These findings highlight the potential of the pyrrolidine-1-sulfonylphenyl scaffold as a basis for the development of novel tankyrase inhibitors for cancer therapy.

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that has emerged as a significant therapeutic target for the management of type 2 diabetes. mdpi.comresearchgate.net DPP-IV inhibitors work by preventing the degradation of incretin (B1656795) hormones, which in turn stimulates insulin (B600854) secretion. mdpi.com The pyrrolidine (B122466) moiety is a common feature in many potent DPP-IV inhibitors, often referred to as cyanopyrrolidines. nih.gov

While direct inhibitory data for this compound on DPP-IV is not extensively documented in the reviewed literature, studies on related structures containing sulfonamide and pyrrolidine scaffolds suggest potential activity. For instance, a series of phenanthridine (B189435) sulfonamide derivatives were synthesized and evaluated for their DPP-IV inhibitory activity. nih.gov In vitro biological evaluation of these compounds revealed inhibitory activities ranging from 10% to 46% at a concentration of 100 μM. nih.gov The compound with an ortho-fluoro substitution demonstrated the highest inhibitory effect in this series. nih.gov

Another study focused on 4-substituted proline amides, which are structurally related to the pyrrolidine core. One such compound, (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone, emerged as a potent DPP-IV inhibitor with an IC50 value of 13 nM. acs.org These findings underscore the importance of the pyrrolidine ring in designing DPP-IV inhibitors and suggest that derivatives of this compound could be promising candidates for further investigation in this area.

Table 1: DPP-IV Inhibitory Activity of Selected Analogues

Compound Class Specific Compound/Derivative Inhibition Data
Phenanthridine Sulfonamides Ortho-fluoro derivative 46% inhibition at 100 µM nih.gov

Derivatives containing a pyrrolidine-benzenesulfonamide backbone have been synthesized and assessed for their inhibitory effects on human carbonic anhydrase (hCA) isoforms I and II, as well as acetylcholinesterase (AChE). nih.gov Carbonic anhydrases are metalloenzymes involved in various physiological processes, while acetylcholinesterase is a key enzyme in the nervous system.

In one study, novel multi-functionalized pyrrolidine-containing benzenesulfonamides demonstrated significant inhibitory potential. nih.gov Compound 3b from this series was identified as the most potent inhibitor of carbonic anhydrases, with Ki values of 17.61 ± 3.58 nM for hCA I and 5.14 ± 0.61 nM for hCA II. nih.gov The same study also revealed that compounds 6a and 6b exhibited noteworthy inhibition of AChE, with Ki values of 22.34 ± 4.53 nM and 27.21 ± 3.96 nM, respectively, which were comparable to the standard inhibitor tacrine. nih.gov

Molecular docking studies were also performed to understand the interactions between these potent inhibitors and the active sites of the enzymes. nih.gov These results suggest that the pyrrolidine-benzenesulfonamide scaffold is a promising template for designing dual inhibitors of carbonic anhydrase and acetylcholinesterase.

Table 2: Inhibition of Carbonic Anhydrase and Acetylcholinesterase by Pyrrolidine-Containing Benzenesulfonamides

Compound Target Enzyme Ki (nM)
3b hCA I 17.61 ± 3.58 nih.gov
hCA II 5.14 ± 0.61 nih.gov
6a AChE 22.34 ± 4.53 nih.gov

| 6b | AChE | 27.21 ± 3.96 nih.gov |

A series of new sulfonyl pyrrolidine derivatives have been designed and synthesized to evaluate their inhibitory activities against matrix metalloproteinase-2 (MMP-2) and aminopeptidase (B13392206) N (AP-N). nih.govnih.gov MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, playing a role in cancer and inflammatory diseases. nih.gov AP-N is also a zinc-dependent metalloenzyme that has been implicated in tumor invasion and angiogenesis. dergipark.org.tr

The synthesized pyrrolidine derivatives showed highly selective inhibition against MMP-2 compared to AP-N. nih.govnih.gov In one study, compounds 4c , 4j , 5a , and 5b were found to be as potent or more potent as MMP-2 inhibitors than the positive control, LY52. nih.gov A subsequent study by the same research group reported that compounds 6a-d were more potent MMP-2 inhibitors than LY52. nih.gov The selectivity of these compounds was explained through FlexX docking studies, which helped to elucidate the differences in binding potency between MMP-2 and AP-N. nih.gov These findings indicate that the sulfonyl pyrrolidine scaffold is a promising starting point for the development of selective MMP-2 inhibitors.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism. Its immunosuppressive function has made it an attractive target for cancer immunotherapy. While direct studies on this compound are limited, research on structurally related sulfonamide derivatives provides insights into the potential for IDO1 inhibition.

A study on benzimidazole (B57391) derivatives, which can be considered bioisosteres, revealed compounds with significant IDO1 inhibitory activity. univr.it For instance, a benzimidazole derivative with a pyrrole (B145914) substituent showed an IC50 value of 72 nM in a cell-based assay. univr.it Another compound in the same series exhibited an IC50 of 90 nM. univr.it These compounds were selected for further evaluation due to their potency and lack of significant cytotoxicity. univr.it The development of IDO1 inhibitors is an active area of research, with many scaffolds being explored, including those containing sulfonamide moieties, which suggests that derivatives of this compound could be of interest. nih.govacs.orgnih.govnih.gov

Table 3: IDO1 Inhibitory Activity of Selected Benzimidazole Analogues

Compound Description IC50 (nM)
23 Benzimidazole with pyrrole substituent 72 univr.it

| 35 | Benzimidazole derivative | 90 univr.it |

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which can lead to persistent infections. The modulation of biofilm formation is a key strategy in combating such infections. A series of water-soluble 2-aryl-1-sulfonylpyrrolidine derivatives have been synthesized and evaluated for their ability to inhibit bacterial biofilm formation.

These compounds were tested for their effects on biofilm formation by Vibrio aquamarinus DSM 26054. The results indicated that the tested compounds had varying effects on biofilm formation, with some derivatives showing the ability to suppress the growth of bacterial biofilms. Importantly, biotesting with whole-cell luminescent bacterial biosensors indicated that these compounds are not genotoxic. This research suggests that 2-aryl-1-sulfonylpyrrolidine derivatives are promising candidates for further studies as agents that can modulate bacterial biofilm formation.

Investigation of Molecular Target Engagement in Cellular Systems (e.g., DNA gyrase, topoisomerase IV)

Extensive searches of scientific literature did not yield specific studies investigating the molecular target engagement of this compound with DNA gyrase or topoisomerase IV. However, the broader class of molecules containing pyrrolidine and sulfonamide moieties has been a subject of interest in the development of antibacterial agents targeting these essential bacterial enzymes.

For instance, various studies have explored derivatives of pyrrolidine as potential inhibitors of DNA gyrase and topoisomerase IV. frontiersin.orgnih.gov One area of research has focused on 1,2,4-oxadiazole (B8745197) pyrrolidine derivatives, which have shown inhibitory activity against E. coli DNA gyrase. frontiersin.orgnih.gov Another class, the pyrrolamides, are also recognized as antibacterial agents that target DNA gyrase. nih.gov Research into pyridine (B92270) 3-carboxamide DNA gyrase inhibitors has also been conducted, with some compounds showing potent inhibition of both DNA gyrase and topoisomerase IV. whiterose.ac.uk These investigations into related structural motifs highlight the potential for discovering novel antibacterial agents, though specific data for this compound is not currently available.

Receptor Binding Affinity Studies of Analogues (e.g., 5-HT7 Receptor)

Analogues of this compound have been the focus of significant research, particularly in the context of their binding affinity for the serotonin (B10506) 7 (5-HT7) receptor. The 5-HT7 receptor is implicated in a variety of central nervous system disorders, making it an important therapeutic target. nih.gov

A key analogue, SB-269970, has been identified as a potent and selective 5-HT7 receptor antagonist. frontiersin.org This compound demonstrates high affinity for the human 5-HT7(a) receptor, with studies on recombinant HEK293 cell membranes showing a KD value of 1.25 ± 0.05 nM. The binding is saturable and appears to be monophasic. frontiersin.org Further studies using guinea-pig cerebral cortex membranes reported a similar high-affinity binding with a KD of 1.7 ± 0.3 nM. frontiersin.org

The selectivity of SB-269970 is a crucial aspect of its pharmacological profile. It exhibits at least 100-fold selectivity for the 5-HT7 receptor over other 5-HT receptor subtypes, with the exception of the human 5-HT5A receptor, where the selectivity is approximately 50-fold. frontiersin.org The hydroxyl group on the phenyl ring in compounds like SB-269970 is thought to contribute to additional interactions with the receptor, although it is not strictly essential for high affinity. For example, an analogue where the hydroxyl group is replaced by a methyl group still shows high affinity (Ki = 3.2 nM).

The following table summarizes the binding affinities of selected analogues for the 5-HT7 receptor.

Compound NameStructureReceptorBinding Affinity (Ki/KD)
SB-269970(R)-3-(2-(2-(4-Methyl-piperidin-1-yl)ethyl)-pyrrolidine-1-sulfonyl)-phenolHuman 5-HT7(a)1.25 ± 0.05 nM (KD)
SB-269970(R)-3-(2-(2-(4-Methyl-piperidin-1-yl)ethyl)-pyrrolidine-1-sulfonyl)-phenolGuinea-pig 5-HT71.7 ± 0.3 nM (KD)
SB-258741N/A5-HT73.2 nM (Ki)

Q & A

Q. What are the established synthetic routes for 2-(Pyrrolidine-1-sulfonyl)phenol, and how can purification methods optimize yield?

  • Methodological Answer : Synthesis typically involves sulfonation of pyrrolidine derivatives followed by coupling with phenol groups. Multi-step protocols, such as those used for analogous sulfonyl-pyrrolidine compounds (e.g., 1-(1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)pyrrolidine derivatives), employ sulfonyl chloride intermediates and nucleophilic substitution under inert atmospheres . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) ensures high purity (>95%). Yield optimization requires strict control of reaction temperature (0–5°C for sulfonation) and stoichiometric ratios (1:1.2 phenol:sulfonyl chloride) .

Q. Which spectroscopic and crystallographic techniques validate the molecular structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, pyrrolidine protons at δ 2.8–3.5 ppm) .

  • X-ray Diffraction (XRD) : Monoclinic crystal systems (space group P2₁/c) with lattice parameters (e.g., a = 16.399 Å, b = 7.9485 Å, c = 18.376 Å) are resolved, as seen in structurally related 2-(Pyrrolidine-1-sulfonyl)aniline derivatives .

  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., m/z 226.29 for [M+H]+^+) .

    Crystallographic Data (Example)
    Crystal System: Monoclinic
    Space Group: P2₁/c
    Unit Cell Parameters:
    a = 16.399 Å, b = 7.9485 Å, c = 18.376 Å
    β = 113.907°
    V = 2189.7 ų

Advanced Research Questions

Q. How does the sulfonyl-pyrrolidine moiety influence binding affinity to serotonin receptors (e.g., 5-HT₇)?

  • Methodological Answer : The sulfonyl group enhances hydrogen bonding with receptor residues (e.g., Lys³⁰⁰ in 5-HT₇), while the pyrrolidine ring’s conformation affects steric compatibility. Structure-activity relationship (SAR) studies on analogs like SB-269970 (a 5-HT₇ antagonist) show that substituents on the phenyl ring (e.g., methyl or chloro groups) modulate selectivity. Competitive binding assays (using 3^3H-LSD or 3^3H-5-CT) under standardized buffer conditions (pH 7.4, 25°C) quantify affinity (Kᵢ values <10 nM for high-affinity derivatives) .
Key SAR Findings
Substituent
------------------------------
-H (Parent compound)
-4-Methylpiperidinyl
-Chloro at ortho position

Q. What strategies improve synthetic scalability while maintaining enantiomeric purity?

  • Methodological Answer :
  • Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., BINAP-Ru complexes) enable enantioselective sulfonation, achieving >90% ee .
  • Flow Chemistry : Continuous reactors reduce side reactions (e.g., hydrolysis of sulfonyl chlorides) and improve reproducibility .
  • In-line Analytics : Use of FTIR or HPLC-MS monitors intermediates in real time, enabling rapid optimization of reaction parameters (e.g., residence time, temperature) .

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., binding affinities)?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, radioligand purity). To mitigate:
  • Standardize Assays : Use identical buffer compositions (e.g., Tris-HCl vs. HEPES) and cell membranes (CHO vs. HEK293) .
  • Control Ligand Validation : Include reference compounds (e.g., 5-CT for 5-HT₇) to calibrate inter-lab variability .
  • Statistical Meta-analysis : Pool data from multiple studies using weighted Z-scores to identify outliers or systematic biases .

Data Contradiction Analysis

Q. Why do computational docking models sometimes conflict with experimental binding data for sulfonyl-pyrrolidine derivatives?

  • Methodological Answer :
  • Force Field Limitations : Classical MD simulations may misrepresent sulfonyl group polarization. Hybrid QM/MM methods improve accuracy .
  • Solvent Effects : Explicit solvent models (e.g., TIP3P water) account for hydrophobic interactions overlooked in vacuum-based docking .
  • Conformational Sampling : Enhanced sampling techniques (e.g., metadynamics) explore rotameric states of the pyrrolidine ring, aligning models with experimental IC₅₀ values .

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